(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

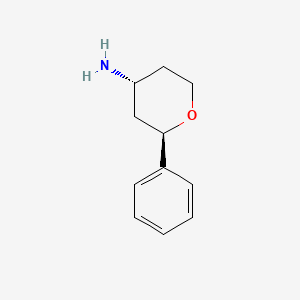

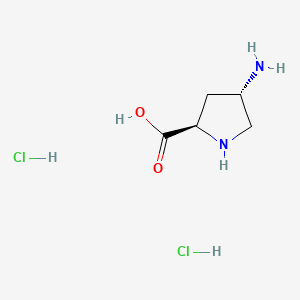

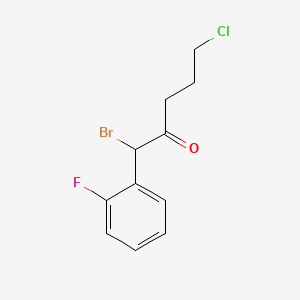

“(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. A common method for the synthesis of boronic acids is the copper-mediated trifluoromethylation . Another method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 3rd position and a hydroxymethyl group at the 2nd position. The phenyl ring is also attached to a boronic acid group .Chemical Reactions Analysis

Boronic acids are known for their wide application in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are largely determined by its molecular structure. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .Scientific Research Applications

Hydrolysis Studies

The compound is used in studies related to the hydrolysis of phenylboronic pinacol esters. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Sensing Applications

Boronic acids, including (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research. They are particularly useful in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Biological Labelling

The interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .

Separation Technologies

Boronic acids are also used in separation technologies. They can be used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics. They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

6. Inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is used in the synthesis of inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase via Suzuki coupling reactions .

HIV Protease Inhibitors

This compound is also used in the synthesis of HIV protease inhibitors with antiviral activity against drug-resistant viruses .

PDE4B Inhibitors

Pyrrole derivatives synthesized using (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid are used as PDE4B inhibitors .

Mechanism of Action

- The primary target of 3-Fluoro-2-(hydroxymethyl)phenylboronic acid is not explicitly documented in the available literature. However, boronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions, where they participate as nucleophilic partners in the formation of carbon–carbon bonds with palladium catalysts .

Target of Action

Mode of Action

Future Directions

The future directions in the research and application of boronic acids like “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are promising. The Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The development of new boronic acid reagents and the exploration of their properties for specific coupling conditions continue to be areas of active research .

properties

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZUUOCXJIJMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)